molecular formula C14H10F2O2 B13498701 4-[3-(Difluoromethyl)phenyl]benzoic acid

4-[3-(Difluoromethyl)phenyl]benzoic acid

Cat. No.: B13498701
M. Wt: 248.22 g/mol
InChI Key: UHCRIALNOPDZCM-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)phenyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid moiety substituted with a difluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Difluoromethyl)phenyl]benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

4-[3-(Difluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Difluoromethyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

4-[3-(difluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H10F2O2/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8,13H,(H,17,18)

InChI Key

UHCRIALNOPDZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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